molecular formula C7H5BrFNO4S B13509457 2-Bromo-4-fluoro-5-sulfamoylbenzoic acid

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B13509457
M. Wt: 298.09 g/mol
InChI Key: LQGPVZCVDCHJMI-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5BrFNO4S It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-sulfamoylbenzoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of reagents such as N-bromosuccinimide for bromination and sulfur tetrafluoride for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The bromine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzoic acid: Similar in structure but lacks the sulfamoyl group.

    4-Bromo-2-fluorobenzoic acid: Another derivative with different substitution patterns.

    2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Contains chlorine instead of bromine.

Uniqueness

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in synthetic pathways where the sulfamoyl group plays a crucial role.

Biological Activity

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid (BFSA) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of BFSA, focusing on its mechanisms, interactions with biological systems, and implications for medicinal chemistry.

Chemical Structure and Properties

BFSA is characterized by the presence of a bromine atom, a fluorine atom, and a sulfamoyl group attached to a benzoic acid backbone. Its molecular formula is CHBrFNOS. The structural configuration allows for specific interactions with biological molecules, making it a candidate for various therapeutic applications.

Key Structural Features:

  • Bromine (Br) : Enhances lipophilicity and may influence receptor binding.
  • Fluorine (F) : Alters electronic properties and can improve metabolic stability.
  • Sulfamoyl Group : Imparts distinct chemical reactivity, potentially modulating biological activity.

Biological Activity

Research indicates that BFSA exhibits notable biological activity, particularly in antibacterial applications. The compound's ability to interact with various biomolecules suggests potential therapeutic uses in treating infections caused by resistant strains of bacteria.

Antibacterial Activity

BFSA has been studied for its antibacterial properties. Compounds with sulfamoyl groups have shown efficacy in inhibiting bacterial growth by targeting folic acid synthesis pathways. The mechanism may involve the inhibition of key enzymes involved in bacterial metabolism.

Table 1: Comparative Antibacterial Activity of Sulfamoyl Compounds

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
This compound0.5 - 2.0 μg/mLMRSA, E. coli
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid1.0 - 3.0 μg/mLMRSA
Sulfamethoxazole1.0 μg/mLE. coli

The MIC values indicate that BFSA possesses comparable or superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like sulfamethoxazole.

The antibacterial action of BFSA may involve several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Similar to other sulfonamide compounds, BFSA may interfere with DNA replication processes.
  • Disruption of Membrane Integrity : The compound's lipophilic nature could lead to alterations in membrane permeability, affecting bacterial viability.
  • Enzyme Inhibition : BFSA may inhibit enzymes critical for folic acid synthesis, thereby impairing bacterial growth.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of BFSA and its analogs. For instance, modifications in the halogen substituents significantly affect the biological activity and potency against various pathogens.

One notable case study involved the evaluation of BFSA’s effect on biofilm formation in MRSA strains. Results indicated that BFSA reduced biofilm density by approximately 60% at concentrations as low as 1 μg/mL, highlighting its potential as an anti-biofilm agent.

Properties

Molecular Formula

C7H5BrFNO4S

Molecular Weight

298.09 g/mol

IUPAC Name

2-bromo-4-fluoro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H5BrFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)

InChI Key

LQGPVZCVDCHJMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Br)C(=O)O

Origin of Product

United States

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